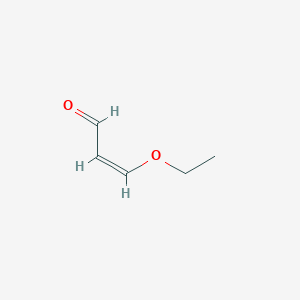

2-Propenal, 3-ethoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propenal, 3-ethoxy-, also known as 2-Propenal, 3-ethoxy-, is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Propenal, 3-ethoxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propenal, 3-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 3-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in the synthesis of phenols and the production of 2,3-disubstituted indoles .

Action Environment

The action, efficacy, and stability of 2-Propenal, 3-ethoxy- could be influenced by various environmental factors . These could include temperature, pH, and the presence of other compounds.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Propenal, 3-ethoxy- are not fully understood due to the limited availability of research data. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can exhibit changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

(E)-3-ethoxyprop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-7-5-3-4-6/h3-5H,2H2,1H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIPIVAOEFWMBA-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 3-ethoxyacrolein?

A1: 3-Ethoxyacrolein, also known as 2-propenal, 3-ethoxy-, possesses the molecular formula C5H8O2. While specific spectroscopic data is not provided in the abstracts, several papers mention the use of 1H-NMR and 13C-NMR to analyze its conformation and reaction products. [, , , ]

Q2: How does the structure of 3-ethoxyacrolein influence its reactivity?

A2: 3-Ethoxyacrolein acts as a versatile building block in organic synthesis due to its unique structure. The presence of both an aldehyde and an enol ether moiety makes it susceptible to nucleophilic attack at either position. For instance, lithiated 2-methylpyridine reacts with the aldehyde group of 3-ethoxyacrolein, eventually leading to the formation of 3-alkylquinolizinium iodides. [] Similarly, α-C nucleophilic heterocycles react with 3-ethoxyacrolein as a C3 binucleophile, leading to the formation of various pentamethinecyanine derivatives. []

Q3: What is the preferred conformation of 2-alkyl-3-ethoxyacrolein?

A3: Research suggests that 2-alkyl-3-ethoxyacroleins predominantly exist in the E-configuration. This preference is attributed to the inability of the Z-s-Z conformation to be stabilized by intramolecular hydrogen bonding, unlike the corresponding 3-aminoacroleins. []

Q4: What are some notable reactions involving 3-ethoxyacrolein?

A4: 3-Ethoxyacrolein participates in a variety of reactions:

- Wittig Alkenylation: Reacting 3-ethoxyacrolein with Wittig reagents yields 1-ethoxy-1,3-butadienes, valuable compounds in [4+2] cycloadditions. []

- McMurry Reaction: The reductive coupling of 3-ethoxyacrolein through the McMurry reaction leads to the formation of 2,5-dialkylhexadienedials with defined stereochemistry. []

- Cyclization Reactions: 3-Ethoxyacrolein reacts with diaminomaleonitrile to form tetraaza[14]annulenes. [] This reaction can be further modified with nickel(II) ions to create N4 chelates. []

- Oxopropenylation: Lithiated 1,3-dithiane reacts with 3-ethoxyacrolein to form (E)-3-(1,3-dithian-2-yl)acroleins, serving as protected fumardialdehydes. []

Q5: What are the applications of 3-ethoxyacrolein in synthesizing heterocyclic compounds?

A5: 3-Ethoxyacrolein is a valuable precursor for synthesizing various heterocyclic compounds:

- Tetraaza[14]annulenes: Reacting 3-ethoxyacrolein with diaminomaleonitrile forms these macrocycles. []

- Pyrimidine Derivatives: Studies show that reacting 3-ethoxyacrolein acetal with urea produces 3,4-dihydro-2-hydroxy-4-ureidopyrimidine. []

- Isoxazolo[5,4-b]pyridines: These compounds can be synthesized from 5-aminoisoxazoles and 3-ethoxyacroleins. []

- 1,8-Dihydrobis-1,2,5-thiadiazolo[3,4-b:3′,4′-i]-1,4,8,11-tetraza[14]annulenes: These complex heterocycles are synthesized by reacting 3,4-diaminothiadiazole with various 2-alkyl-3-ethoxyacroleins and similar compounds. []

Q6: Are there any studies regarding the environmental impact of 3-ethoxyacrolein?

A6: None of the provided abstracts specifically address the environmental impact or degradation pathways of 3-ethoxyacrolein. Given its reactivity and potential for forming complexes with metal ions, it is crucial to conduct further research to assess its ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative environmental impacts.

Q7: What analytical techniques are used to study 3-ethoxyacrolein and its derivatives?

A8: Researchers utilize various spectroscopic techniques to analyze 3-ethoxyacrolein and its derivatives. These include 1H-NMR, 13C-NMR, and mass spectrometry. [, , , ] Further research might involve employing additional analytical methods like HPLC or GC-MS for separation, identification, and quantification purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)

![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)

![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)

![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)

![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)

![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)

![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)

![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)

![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)

![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)